N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide
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Description
N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.286. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Highly Selective Catalytic Reactions : The use of 4-oxobutenamides in rhodium-catalyzed conjugate addition reactions demonstrates their utility in achieving high regio- and enantioselectivity. These reactions enable the synthesis of products with potential applications in drug development and materials science (J. Zigterman et al., 2007).
Medicinal Chemistry
Novel Heterocyclic Compounds : The synthesis of 2-arylmethylene-4-[4-methoxy-3-methylphenyl]-4-oxobutanhydrazides demonstrates the role of 4-oxobutanamide derivatives in generating diverse heterocyclic compounds, which have potential applications in drug discovery (M. H. Soliman et al., 2022).
Anti-nociceptive and Anti-inflammatory Activities : New aroyl propionic acid derivatives, including N-acylhydrazone motifs, have been synthesized from 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-4-oxobutanoic acid, showing promising anti-nociceptive and anti-inflammatory activities, highlighting their potential as therapeutic agents (G. Turan-Zitouni et al., 2014).
Analytical Chemistry
Enhanced Sensitivity in Mass Spectrometry : The synthesis of 4-Hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide, a modified Girard derivatizing reagent, illustrates the application of 4-oxobutanamide derivatives in enhancing the sensitivity of aldehyde and ketone analyses in electrospray ionization tandem mass spectrometry (David W. Johnson, 2007).
Environmental Science
Degradation and Microbial Community Dynamics : The study of 4-Nonylphenol degradation in an Anaerobic Fluidized Bed Reactor demonstrates the impact of biodegradation on microbial community dynamics, emphasizing the environmental relevance of researching compounds related to 4-oxobutanamide derivatives (H. Dornelles et al., 2020).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-hydrazinyl-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-10-5-3-9(4-6-10)14-11(16)7-8-12(17)15-13/h3-6H,2,7-8,13H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJVDNBFWNABRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.